3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
3-(1,3-Benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidinone core. Key structural features include:
- A 3,5-difluorobenzylsulfanyl group at position 2, introducing fluorinated aromaticity and sulfur-based reactivity. Fluorine atoms may improve membrane permeability and binding affinity via halogen bonding .
This compound belongs to a class of heterocyclic molecules often explored for kinase inhibition, antiviral activity, or anticancer properties. Its structural complexity suggests utility in targeting enzymes or receptors requiring precise steric and electronic interactions.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N2O4S/c26-16-7-15(8-17(27)10-16)12-34-25-28-22-18-3-1-2-4-19(18)33-23(22)24(30)29(25)11-14-5-6-20-21(9-14)32-13-31-20/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOVDBAQPMKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC6=CC(=CC(=C6)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-difluorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of heterocyclic rings and functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 396.4 g/mol. The presence of the benzodioxole and benzofuro moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Properties : Many benzofuran derivatives have shown antibacterial and antifungal activities. For instance, studies have documented that benzofuran compounds can inhibit the growth of various pathogenic bacteria and fungi through different mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
- Anticancer Activity : Some studies suggest that benzofuran derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival .
- Anti-inflammatory Effects : Compounds containing benzodioxole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes, such as kinases or phosphatases.
- Receptor Modulation : The compound could interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have been reported to intercalate into DNA or inhibit topoisomerases, leading to impaired DNA replication in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study demonstrated that a benzofuran derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- In vitro assays showed that a related compound induced apoptosis in human leukemia cells through the intrinsic apoptotic pathway, highlighting its potential as an anticancer agent .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzofuropyrimidinones and benzofuran derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Substituent Impact on Lipophilicity: The target compound’s 3,5-difluorobenzylsulfanyl group reduces LogP compared to non-fluorinated analogs (e.g., 3-(2,6-dibutylbenzyl)-1-benzofuran, LogP 5.1), enhancing aqueous solubility while retaining membrane permeability . The 1,3-benzodioxol-5-ylmethyl group provides moderate lipophilicity (LogP 3.2), balancing solubility and bioavailability.
Biological Activity Trends: Sulfanyl/Sulfanylidene Moieties: The target compound’s sulfanyl group may facilitate hydrogen bonding with enzyme active sites, a feature shared with 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (hypothesized topoisomerase inhibition) . Fluorine Substitution: Fluorine atoms in the target compound could enhance metabolic stability and target affinity compared to non-fluorinated analogs, a trend observed in kinase inhibitors .
Research Limitations and Methodological Notes
- Structural Data : Crystallographic studies of such compounds often employ the SHELX system (e.g., SHELXL for refinement), ensuring precise molecular geometry determination .
- Data Gaps : Experimental data on the target compound’s bioactivity and pharmacokinetics are absent in the provided evidence; comparisons are extrapolated from structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
